6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound with the chemical formula C7H4INO2. It is synthesized through various methods, including the reaction of o-aminophenol with paraformaldehyde and iodine in the presence of an acid catalyst []. The resulting product is then characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].
Research suggests that 6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one possesses various potential applications in scientific research, including:
6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound characterized by its unique structure that includes an iodine atom, a benzoxazole ring, and a dihydro component. Its molecular formula is , with a molecular weight of approximately 261.02 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its interesting chemical properties and biological activities .
The reactivity of 6-iodo-2,3-dihydro-1,3-benzoxazol-2-one can be attributed to the presence of the iodine atom, which can participate in various substitution reactions. Common reactions include:
6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one exhibits various biological activities that make it a subject of interest in pharmacology. Preliminary studies suggest:
The synthesis of 6-iodo-2,3-dihydro-1,3-benzoxazol-2-one typically involves several steps:
The applications of 6-iodo-2,3-dihydro-1,3-benzoxazol-2-one span various fields:
Interaction studies involving 6-iodo-2,3-dihydro-1,3-benzoxazol-2-one focus on its binding affinity with biological targets such as enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. Techniques such as molecular docking and kinetic assays are commonly employed to assess these interactions.
Several compounds share structural similarities with 6-iodo-2,3-dihydro-1,3-benzoxazol-2-one. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Iodo-1,3-benzoxazol-2(3H)-one | Iodine on benzoxazole | More stable due to lack of dihydro group |
| 5-Iodo-2,3-dihydro-1,3-benzoxazol-2-one | Iodine at position 5 | Different biological activity profile |
| 6-Methyl-2,3-dihydro-1,3-benzoxazol-2-one | Methyl group instead of iodine | Potentially different pharmacokinetics |
| 4-Iodoquinoline | Iodine on quinoline | Different heterocyclic system |
The uniqueness of 6-iodo-2,3-dihydro-1,3-benzoxazol-2-one lies in its specific combination of iodine substitution and the dihydro configuration within the benzoxazole framework, which may confer distinct biological activities compared to its analogs .
The compound features a bicyclic structure with a benzene ring fused to an oxazolone moiety, substituted by iodine at the 6-position. X-ray crystallographic analyses reveal planarity in the aromatic system, with the iodine atom introducing significant steric and electronic effects. Key bond lengths include:
Table 1: Physicochemical Properties
| Property | Value | |
|---|---|---|
| Molecular Formula | C₇H₄INO₂ | |
| Molecular Weight | 261.02 g/mol | |
| Melting Point | 180-182°C | |
| logP (Octanol-Water) | 2.38 ± 0.15 | |
| Aqueous Solubility | 1.2 mg/L @ 25°C | |
| Crystal System | Monoclinic | |
| Space Group | P2₁/c |